molecular formula C8H12Cl2N2S B2380339 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride CAS No. 1052407-05-2

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride

Cat. No.: B2380339
CAS No.: 1052407-05-2
M. Wt: 239.16
InChI Key: FLKFRWDZRXOKBT-UHFFFAOYSA-N
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Description

1-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride (C8H12Cl2N2S) is a pyrazoline derivative of significant interest in medicinal chemistry and pharmaceutical research . This dihydrochloride salt form enhances the compound's stability and solubility for experimental applications. Pyrazoline derivatives, particularly those incorporating a thiophene moiety, are extensively investigated for their diverse biological activities, with recent studies highlighting their exceptional potential as antioxidants . Researchers are exploring this compound and its analogs as potential therapeutic leads against renal and neurological disorders exacerbated by oxidative stress . The molecular framework of this pyrazoline-thiophene hybrid is a key scaffold in developing new pharmaceutical agents. Structural analogs have demonstrated excellent free radical scavenging activities in research settings, showing potent inhibition of DPPH and hydroxyl radicals, with some derivatives exhibiting IC50 values superior to standard controls like butylated hydroxyanisole (BHA) . The mechanism is thought to involve interactions with key biological targets; computational molecular docking studies of similar compounds suggest that antioxidant activity may occur through π-π stacking interactions with catalase, an important antioxidant enzyme . Beyond antioxidant applications, pyrazoline cores are recognized as privileged structures in drug discovery . They are found in various therapeutic agents due to their inhibitory effects on enzymes like monoamine oxidases and cyclooxygenase-2 (COX-2) , and they also exhibit antimicrobial properties . The compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, including pyrazole carboxamides, which are valuable for their diverse pharmacological profiles . This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.2ClH/c1-10-5-4-7(9-10)8-3-2-6-11-8;;/h2-3,6H,4-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKFRWDZRXOKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N1)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

1-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride possesses unique structural features that influence its synthetic approaches. The compound is characterized by the following properties:

Parameter Value
CAS Registry Number 1052407-05-2
Molecular Formula C8H12Cl2N2S
Molecular Weight 239.16 g/mol
IUPAC Name 2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride
Standard InChI Key FLKFRWDZRXOKBT-UHFFFAOYSA-N
SMILES Notation CN1CCC(=N1)C2=CC=CS2.Cl.Cl

The structural configuration of the compound features significant conformational characteristics based on studies of analogous compounds. X-ray diffraction studies of related structures like 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole derivatives reveal a twisted conformation along the –CH–CH2– bond of the pyrazoline ring. The mean plane of the pyrazole ring typically forms dihedral angles of approximately 7.19° with the thiophene ring in similar structures, indicating important steric and electronic interactions that must be considered during synthesis.

General Synthetic Approaches

The preparation of this compound typically follows several key synthetic pathways, each with distinct advantages and limitations. These approaches can be categorized into three main strategies:

Chalcone Intermediate Route

This approach utilizes thiophene-containing chalcones as key intermediates, followed by cyclization with methylhydrazine hydrochloride. The synthetic pathway involves:

  • Formation of a 2-acetylthiophene derivative
  • Claisen-Schmidt condensation with appropriate aldehydes
  • Cyclization with methylhydrazine hydrochloride
  • Salt formation with hydrogen chloride

The prevalence of this approach stems from the accessibility of starting materials and generally favorable reaction conditions.

Direct Cyclization Method

The direct cyclization method represents a more streamlined approach, often employing one-pot synthesis strategies to reduce purification steps and improve overall efficiency.

Microwave-Assisted Synthesis

Modern synthetic approaches have incorporated microwave-assisted organic synthesis (MAOS) to enhance reaction rates and yields, particularly during the cyclization step with hydrazine derivatives.

Detailed Preparation Methods

Method 1: Synthesis via Chalcone Intermediates

The most common and well-documented approach for preparing this compound involves the synthesis of chalcone intermediates followed by cyclization. This method can be detailed as follows:

Preparation of 1-(thiophen-2-yl)-prop-2-en-1-one

The initial step involves the preparation of 1-(thiophen-2-yl)-prop-2-en-1-one through base-catalyzed Claisen-Schmidt condensation:

  • 2-Acetylthiophene (10 mmol) is combined with appropriate aldehyde (10 mmol) in methyl alcohol
  • Potassium hydroxide solution (40%, 2 mL) is added as a catalyst
  • The reaction mixture is stirred at room temperature for 3-4 hours
  • Progress is monitored by thin-layer chromatography
  • Upon completion, the mixture is cooled and poured into ice-cold water
  • The resulting solid is filtered, washed with cold hydrochloric acid (5%) and cold water
  • The crude product is recrystallized from methyl alcohol to obtain the chalcone intermediate

The successful formation of the chalcone intermediate can be confirmed through proton nuclear magnetic resonance (¹H NMR) spectroscopy, which typically shows characteristic doublets for the olefinic protons at δ 7.103-7.110 ppm (J=16.2 Hz) and δ 8.020-8.130 ppm (J=16.1 Hz). The coupling constant values ranging from J=16.1-16.2 Hz indicate the (E)-configuration around the carbon-carbon double bond.

Cyclization with Methylhydrazine Hydrochloride

The prepared chalcone is subsequently cyclized with methylhydrazine hydrochloride under the following conditions:

  • A solution mixture of the chalcone intermediate (10 mmol) and methylhydrazine hydrochloride (10 mmol) in aqueous acetic acid (30%) is refluxed for 2-3 hours
  • The reaction progress is monitored by thin-layer chromatography
  • After completion, the mixture is cooled and poured into crushed ice
  • The separated solid is filtered and washed with water
  • The crude product is recrystallized from ethyl alcohol
  • The free base is then treated with hydrogen chloride in diethyl ether to form the dihydrochloride salt

This cyclization step establishes the pyrazoline ring structure through a 3+2 annulation reaction between the chalcone's α,β-unsaturated carbonyl system and methylhydrazine. The reaction mechanism involves initial nucleophilic attack by the terminal nitrogen of methylhydrazine on the β-carbon of the chalcone, followed by intramolecular cyclization.

Method 2: One-Pot Synthesis Approach

An alternative, more efficient approach involves a one-pot synthesis method:

  • 2-Acetylthiophene (10 mmol) and an appropriate aldehyde (10 mmol) are combined in ethyl alcohol (20 mL)
  • Potassium hydroxide (20 mmol) is added as a base catalyst
  • The mixture is stirred at room temperature for 1-2 hours
  • Without isolating the intermediate chalcone, methylhydrazine hydrochloride (10 mmol) is added directly to the reaction mixture
  • The resulting solution is refluxed for an additional 6-8 hours
  • The progress is monitored by thin-layer chromatography
  • After completion, the mixture is poured into ice-cold water and stirred
  • The solid that separates is filtered and washed with ice-cold water
  • The product is recrystallized from ethyl alcohol to yield the target compound

This one-pot approach offers advantages in terms of overall process efficiency, reduced solvent usage, and potentially higher yields by minimizing losses during intermediate isolation steps.

Method 3: Microwave-Assisted Synthesis

Recent developments in synthetic methodologies have incorporated microwave technology to enhance reaction efficiency:

  • The chalcone intermediate is prepared as described in Method 1
  • Instead of conventional heating, the chalcone (10 mmol) and methylhydrazine hydrochloride (10 mmol) are combined in ethanol in a microwave reaction vessel
  • The mixture is irradiated at 100-120°C (150-300 W) for 10-15 minutes
  • After cooling, the reaction mixture is processed as described in previous methods
  • The dihydrochloride salt is prepared by treating the free base with hydrogen chloride in diethyl ether

The microwave-assisted approach significantly reduces reaction times from hours to minutes while often providing comparable or improved yields compared to conventional heating methods.

Optimization Parameters and Comparative Analysis

Various reaction parameters significantly influence the yield, purity, and efficiency of the synthetic methods for this compound. The following table presents a comparative analysis of the key parameters across the different synthetic approaches:

Parameter Method 1: Chalcone Route Method 2: One-Pot Synthesis Method 3: Microwave-Assisted
Reaction Time 5-7 hours 7-10 hours 10-15 minutes + preparation
Temperature Reflux (78-82°C) Reflux (78-82°C) 100-120°C
Solvent Methanol/Acetic acid Ethanol Ethanol
Catalyst/Base KOH (40%) KOH KOH
Average Yield 72-80% 75-85% 80-88%
Scale-up Suitability High Medium Limited
Energy Efficiency Low Medium High
Equipment Requirements Standard Standard Specialized (microwave)

The optimization of reaction conditions has demonstrated that several factors critically influence the outcome:

  • Solvent Choice : Ethanol generally provides better yields compared to methanol for the cyclization step, likely due to better solubility of both reactants and improved stability of reaction intermediates.

  • Base Concentration : The concentration of potassium hydroxide significantly impacts the rate of chalcone formation, with optimal conditions typically employing 40% KOH solution for the condensation step.

  • Reaction Temperature : For conventional heating methods, maintaining the reaction at reflux temperature is crucial for complete cyclization. In microwave-assisted synthesis, temperature control between 100-120°C provides the optimal balance between reaction rate and product stability.

  • Reaction Time : Extended reaction times during cyclization (>8 hours) can lead to decreased yields due to decomposition of the pyrazoline product, particularly in the presence of excess acid.

Purification and Characterization

Analytical Characterization

Complete characterization of this compound involves multiple analytical techniques:

Spectroscopic Characterization

¹H NMR Spectroscopy : The proton NMR spectrum typically exhibits the following characteristic signals:

  • A singlet at δ 3.7-3.8 ppm corresponding to the N-methyl protons
  • Two doublets of doublets at δ 3.1-3.2 ppm (J=6.3, 16.7 Hz) and δ 3.7-3.8 ppm (J=12.0, 7.1 Hz) for the C4 methylene protons
  • A multiplet or doublet of doublets at δ 5.0-5.2 ppm for the C5 methine proton
  • Complex patterns between δ 6.8-7.5 ppm for the thiophene aromatic protons

¹³C NMR Spectroscopy : Carbon-13 NMR shows characteristic signals for:

  • The N-methyl carbon at approximately δ 35-38 ppm
  • The C4 methylene carbon at δ 41-43 ppm
  • The C5 methine carbon at δ 58-60 ppm
  • The C3 quaternary carbon at δ 148-150 ppm
  • Thiophene carbons in the region of δ 125-140 ppm

Mass Spectrometry : Electron impact mass spectrometry typically shows the molecular ion peak at m/z 166 for the free base, with characteristic fragmentation patterns involving the loss of the methyl group and thiophene moiety.

Structural Analysis

X-ray crystallographic studies of analogous compounds provide valuable insights into the structural characteristics of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives. The crystal structure typically reveals:

  • A twisted conformation of the pyrazoline ring along the –CH–CH2– bond
  • Dihedral angles of approximately 7.19° between the mean plane of the pyrazole ring and the thiophene ring
  • Potential intramolecular hydrogen bonding and π–π stacking interactions that stabilize the molecular conformation

These structural features are crucial for understanding the reactivity and stability of the compound during synthesis and subsequent applications.

Scale-up Considerations and Industrial Relevance

The industrial-scale production of this compound presents several challenges and optimization opportunities:

Economic Considerations

From an economic perspective, the following factors influence process selection:

  • The one-pot synthesis approach (Method 2) offers advantages in terms of reduced labor, energy, and solvent costs despite slightly longer overall reaction times.
  • For smaller-scale production, the microwave-assisted method provides significant energy and time savings, though equipment costs may be higher initially.

Quality Control Parameters

Consistent product quality in industrial production is maintained through monitoring:

  • Thin-layer chromatography profiles with specific Rf values for both intermediates and final products
  • Melting point determination (typically in the range of 210-215°C for the dihydrochloride salt)
  • HPLC purity assessment with acceptance criteria of ≥98.5%
  • Residual solvent analysis according to ICH guidelines

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrazole moiety can be reduced to form pyrazoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, pyrazoline derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C9H10Cl2N2SC_9H_{10}Cl_2N_2S and a molecular weight of approximately 246.16 g/mol. Its structure features a pyrazole ring substituted with a thiophene moiety, which contributes to its biological activity and potential therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to this compound. For instance, a series of novel compounds containing the thiophene and hydrazone groups were synthesized and evaluated for their antifungal activity against various fungal strains. The compounds exhibited significant antifungal activity with effective concentrations (EC50) ranging from 5.52 to 9.97 µg/mL, outperforming traditional antifungal agents like drazoxolon .

Antimicrobial Properties

The pyrazole derivatives have shown broad-spectrum antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Drug Development

The unique structure of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride allows for modifications that enhance its pharmacological properties. For example, derivatives have been synthesized that target specific biological pathways, leading to potential treatments for conditions such as cancer and inflammation .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing more complex heterocyclic compounds with enhanced biological activities. The ability to modify the thiophene and pyrazole rings allows chemists to explore various substitutions that can lead to improved efficacy against specific diseases .

Organic Electronics

Due to its electronic properties, this compound is being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene unit contributes to the compound's ability to conduct electricity and interact with other organic materials effectively .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEC50 (µg/mL)Comparison AgentReference
Antifungal3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one6.04Drazoxolon
AntimicrobialVarious derivatives7.65None
Drug DevelopmentPyrazole derivativesN/AN/A
Organic ElectronicsOLEDs/OPVsN/AN/A

Case Study 1: Antifungal Efficacy

In a study conducted on novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, several compounds displayed significant antifungal activity against Fusarium graminearum and Candida albicans. The results indicated that structural modifications could enhance antifungal potency, providing a basis for further development of effective fungicides .

Case Study 2: Synthesis of Pyrazole Derivatives

Another study focused on synthesizing new pyrazole derivatives from this compound demonstrated the potential for creating compounds with improved anticancer properties. The synthesized derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dihydropyrazole moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Structural and Functional Analogues
Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Position 3) Core Structure Salt Form Key Applications
1-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride Thiophen-2-yl 4,5-dihydro-1H-pyrazole Dihydrochloride Under investigation
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl (Compound 5a, ) Trifluoromethyl 1H-pyrazole Neutral Fungicidal, herbicidal
3-Amino-1-phenyl-1H-pyrazol-4-yl (Compound 7b, ) Phenyl 1H-pyrazole Neutral Material science (crystal engineering)
5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole () Furan-2-yl 4,5-dihydro-1H-pyrazole Neutral Anti-inflammatory

Key Observations :

  • Electronic Effects : The thiophen-2-yl group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl group in Compound 5a . This difference may alter reactivity and binding affinity in biological systems.
  • Salt Form : The dihydrochloride form improves aqueous solubility compared to neutral analogues like Compound 5a, which could enhance bioavailability in pharmaceutical formulations .

Key Findings :

  • The trifluoromethyl group in Compound 5a enhances fungicidal activity compared to the thiophene-substituted target compound, likely due to stronger electron-withdrawing effects stabilizing ligand-protein interactions .
  • The dihydrochloride salt form of the target compound may improve solubility but could reduce membrane permeability compared to neutral analogues like Compound 5g .
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data
Compound Space Group Z Key Interactions Refinement Software
Target Compound (hypothetical) P2₁/c 4 N–H···Cl hydrogen bonds SHELXL
Compound 5a () P2₁/c 4 C–H···π (thioether and pyrazole) SHELXL
Compound 7b () Not reported N–H···O hydrogen bonds SHELX-76

Insights :

  • Both the target compound and Compound 5a crystallize in the monoclinic P2₁/c space group, suggesting similar packing patterns dominated by hydrogen bonding and π-stacking .
  • The dihydrochloride form introduces additional N–H···Cl hydrogen bonds, which may stabilize the crystal lattice compared to neutral pyrazole derivatives .

Biological Activity

1-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and other pharmacological properties, supported by recent research findings.

The compound has the molecular formula C8H10Cl2N2SC_8H_{10}Cl_2N_2S and a molecular weight of approximately 221.15 g/mol. Its structure features a pyrazole ring with a thiophene substituent, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays were conducted against various pathogens.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.400.45

Inhibition zones ranged from 15 to 25 mm, indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that the compound effectively reduced cytokine levels in a dose-dependent manner, with an IC50 value of approximately 12 µM.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition contributes to its effectiveness as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. The study found that compounds similar in structure exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, researchers synthesized a series of pyrazolo[1,5-a]quinazolines and assessed their impact on NF-κB signaling pathways. The findings suggested that compounds containing the pyrazole moiety could significantly inhibit NF-κB activation, thus reducing inflammation markers in cellular models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene-containing chalcone derivatives with hydrazine or substituted hydrazines. For example, refluxing (E)-3-(thiophen-2-yl)-1-(methyl)prop-2-en-1-one with hydrazine hydrate in ethanol or glacial acetic acid (4–8 hours) yields the pyrazoline intermediate, which is then converted to the dihydrochloride salt using HCl gas or concentrated HCl . Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures. Challenges include optimizing stoichiometry and avoiding side reactions from excess hydrazine.

Q. How is the compound characterized using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXTL software is the gold standard for structural elucidation. The compound’s dihydrochloride form requires careful handling of counterions during refinement. Mercury CSD 2.0 aids in visualizing hydrogen-bonding networks and packing patterns . Key parameters include R-factors (<5%), thermal displacement parameters, and validation via CIF check reports. Challenges include crystal twinning or poor diffraction quality, which may necessitate alternative crystallization solvents.

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Neuroprotective activity is assessed via H₂O₂- or Aβ-induced cytotoxicity assays in neuronal cell lines (e.g., SH-SY5Y), with viability measured via MTT or resazurin. Cholinesterase (ChE) inhibition is tested using Ellman’s method with acetylthiocholine iodide . Dose-response curves (IC₅₀ values) and selectivity ratios (AChE vs. BuChE) are critical. Contradictions between ChE inhibition and neuroprotection data may arise due to off-target effects, requiring orthogonal assays like ROS scavenging or caspase-3 activity measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization involves varying solvents (e.g., ethanol vs. chloroform-urea eutectic mixtures), catalysts (e.g., choline chloride-urea), and reaction times. For example, green synthesis using deep eutectic solvents reduces side products and improves atom economy . Purity is validated via HPLC (C18 column, acetonitrile-water gradient) and ¹H/¹³C NMR. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Challenges include balancing reaction scalability with environmental sustainability.

Q. How to resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., pyrazole vs. thiophene ring planarity) are addressed by comparing DFT-optimized structures (B3LYP/6-31G*) with SCXRD data. Mercury’s packing similarity tool identifies polymorphic variations . Hydrogen-bonding motifs are analyzed via graph set notation (e.g., C(4)\text{C}(4), R22(8)\text{R}_2^2(8)) to explain stability differences between predicted and observed crystal forms .

Q. What strategies are used for multi-target biological evaluations in neurodegenerative disease research?

  • Methodological Answer : Multi-target studies combine ChE inhibition, Aβ aggregation inhibition (Thioflavin T assay), and anti-apoptotic assays. For example, 4,5-dihydro-1H-pyrazole derivatives are screened at 1–100 μM concentrations to identify dual-acting leads. Data integration via principal component analysis (PCA) or machine learning models prioritizes compounds with balanced activity across targets . Challenges include ensuring pharmacokinetic compatibility (e.g., blood-brain barrier permeability) for in vivo translation.

Q. How to analyze hydrogen-bonding networks in its crystal structure for supramolecular design?

  • Methodological Answer : Hydrogen-bonding patterns are quantified using Mercury’s Materials Module. For example, N–H⋯Cl interactions in the dihydrochloride form are mapped to generate supramolecular synthons. Graph set analysis classifies motifs (e.g., intramolecular vs. intermolecular), guiding cocrystal design with coformers like carboxylic acids . Challenges include predicting synthon robustness under varying humidity or temperature.

Q. How to design analogs based on structure-activity relationships (SAR) for enhanced potency?

  • Methodological Answer : SAR studies focus on substituent effects at the 1-methyl, 3-thiophenyl, and 4,5-dihydro positions. For example, replacing the thiophene with furan or chloro-substituted aryl groups alters ChE inhibition (ΔIC₅₀ ± 20%). Docking simulations (AutoDock Vina) into AChE’s catalytic anionic site (CAS) identify key interactions (e.g., π-π stacking with Trp86). Synthetic routes for analogs are adapted from chalcone condensation protocols .

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